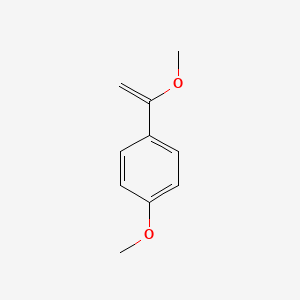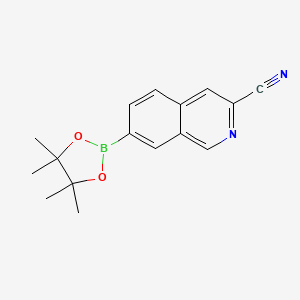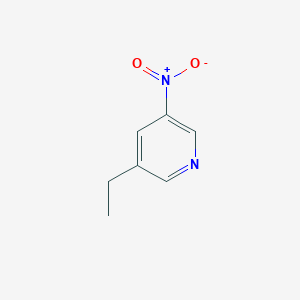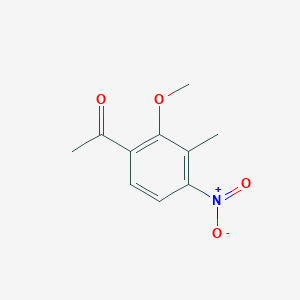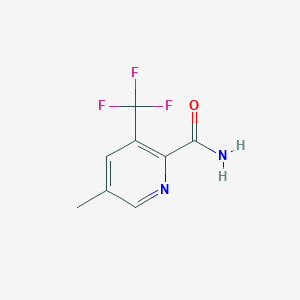
5-Methyl-3-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(trifluoromethyl)picolinamide is an organic compound with the molecular formula C₈H₇F₃N₂O. It is a derivative of picolinamide, featuring a trifluoromethyl group at the 3-position and a methyl group at the 5-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(trifluoromethyl)picolinamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the radical trifluoromethylation of carbon-centered intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, nucleophilic substitution, and amide formation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-Methyl-3-(trifluoromethyl)picolinamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
- 5-(Trifluoromethyl)picolinamide
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Fluazifop-butyl
Comparison: Compared to other similar compounds, 5-Methyl-3-(trifluoromethyl)picolinamide is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H7F3N2O |
|---|---|
Peso molecular |
204.15 g/mol |
Nombre IUPAC |
5-methyl-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H7F3N2O/c1-4-2-5(8(9,10)11)6(7(12)14)13-3-4/h2-3H,1H3,(H2,12,14) |
Clave InChI |
RCUOVHBMAZUMQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B15331595.png)
![6-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15331604.png)
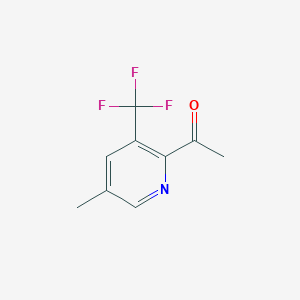
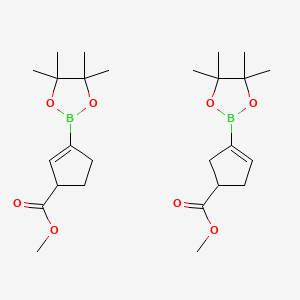
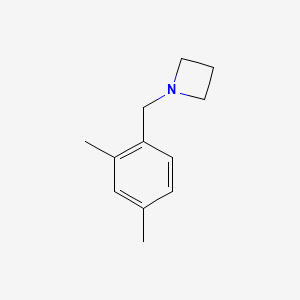

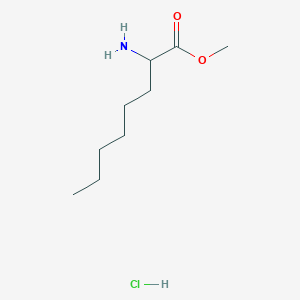

![1-Boc-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B15331633.png)
